molecular formula C9H22N2 B13257676 (2-Aminoethyl)(ethyl)(2-methylbutyl)amine

(2-Aminoethyl)(ethyl)(2-methylbutyl)amine

Cat. No.: B13257676
M. Wt: 158.28 g/mol
InChI Key: VFWKLLXJANNXRE-UHFFFAOYSA-N
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Description

(2-Aminoethyl)(ethyl)(2-methylbutyl)amine is a tertiary amine compound with the molecular formula C9H22N2. It is a versatile chemical used in various scientific and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(ethyl)(2-methylbutyl)amine typically involves the alkylation of ethylenediamine with 2-methylbutyl chloride under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain a steady state, and the product is purified using distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(ethyl)(2-methylbutyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding amine oxides.

    Reduction: Formation of secondary or primary amines.

    Substitution: Formation of N-alkylated amines.

Scientific Research Applications

(2-Aminoethyl)(ethyl)(2-methylbutyl)amine is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Used in the production of surfactants, corrosion inhibitors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(ethyl)(2-methylbutyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Methylbutyl)amine: A primary amine with similar alkyl chain structure.

    Ethylenediamine: A simple diamine used in similar applications.

    N,N-Diethyl-2-methylbutylamine: A tertiary amine with a similar structure but different alkyl groups.

Uniqueness

(2-Aminoethyl)(ethyl)(2-methylbutyl)amine is unique due to its combination of ethyl and 2-methylbutyl groups attached to the nitrogen atom. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C9H22N2

Molecular Weight

158.28 g/mol

IUPAC Name

N'-ethyl-N'-(2-methylbutyl)ethane-1,2-diamine

InChI

InChI=1S/C9H22N2/c1-4-9(3)8-11(5-2)7-6-10/h9H,4-8,10H2,1-3H3

InChI Key

VFWKLLXJANNXRE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CN(CC)CCN

Origin of Product

United States

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